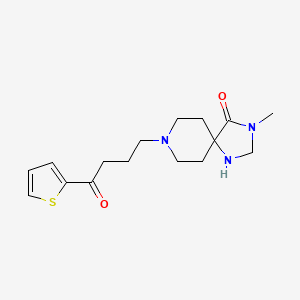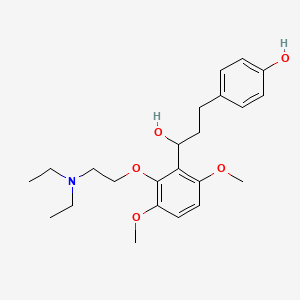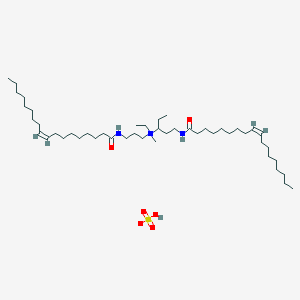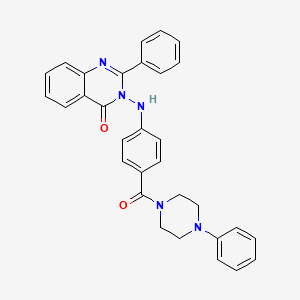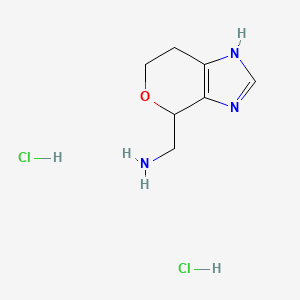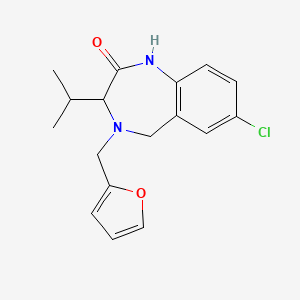
7-Chloro-4-furan-2-ylmethyl-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-4-furan-2-ylmethyl-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-furan-2-ylmethyl-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate precursor to form the benzodiazepine core. This can be achieved through a condensation reaction between an o-phenylenediamine derivative and a suitable carbonyl compound.
Introduction of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the benzodiazepine core.
Chlorination: The chloro substituent is introduced through a halogenation reaction, typically using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Isopropylation: The isopropyl group is introduced via an alkylation reaction, using isopropyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-4-furan-2-ylmethyl-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted benzodiazepines, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
7-Chloro-4-furan-2-ylmethyl-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its binding affinity and specificity.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders, due to its benzodiazepine core.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 7-Chloro-4-furan-2-ylmethyl-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This interaction is mediated through the benzodiazepine binding site on the GABA receptor, which modulates the receptor’s activity and increases the influx of chloride ions into the neuron, resulting in hyperpolarization and reduced neuronal excitability.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
7-Chloro-4-furan-2-ylmethyl-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is unique due to the presence of the furan ring and the specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its unique structure allows for specific interactions with biological targets, potentially leading to different therapeutic effects and side effect profiles compared to other benzodiazepines.
Propiedades
Número CAS |
258849-98-8 |
|---|---|
Fórmula molecular |
C17H19ClN2O2 |
Peso molecular |
318.8 g/mol |
Nombre IUPAC |
7-chloro-4-(furan-2-ylmethyl)-3-propan-2-yl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C17H19ClN2O2/c1-11(2)16-17(21)19-15-6-5-13(18)8-12(15)9-20(16)10-14-4-3-7-22-14/h3-8,11,16H,9-10H2,1-2H3,(H,19,21) |
Clave InChI |
BPAORNDTPORUEB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C(=O)NC2=C(CN1CC3=CC=CO3)C=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


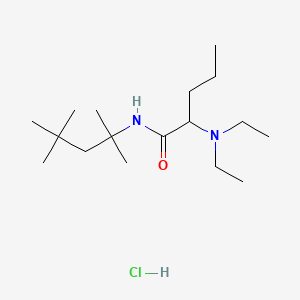
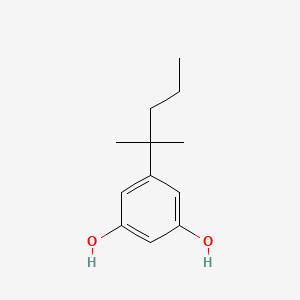
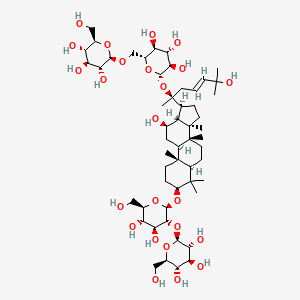
![14-methyl-6-phenyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12738874.png)
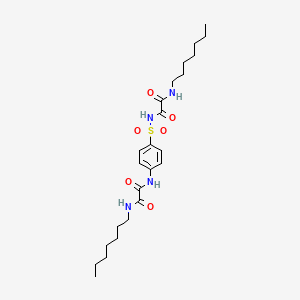
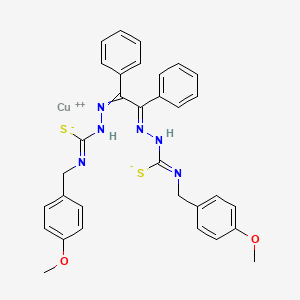

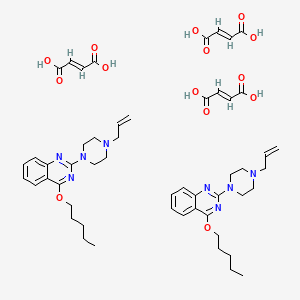
![(2R,7R)-11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadecane 11,11-dioxide](/img/structure/B12738910.png)
